4-(p-tolyl)phthalazin-1(2H)-one
Overview
Description
4-(p-tolyl)phthalazin-1(2H)-one, also known as 4-(4-methylphenyl)-1-phthalazinol, is a chemical compound with the molecular weight of 236.27 . It is used in various scientific research and has potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of this compound has been achieved starting from the condensation of 2-(p-toluoyl)benzoic acid with hydrazine . The reaction of 2‐p‐(toluoyl)benzoic acid with hydrazine and some of its simple congeners H2NNHR afforded 2‐substituted‐ 4‐(p-tolyl)phthalazin‐1(2H)‐ones .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 244–246°C . Its IR spectrum shows bands corresponding to NH, C=O, and C=N .Scientific Research Applications
Antibacterial and Antifungal Properties
Research by El-Shamy et al. (2022) explored the synthesis of mono- and disaccharide-grafting phthalazine derivatives, demonstrating their significant antibacterial and antifungal activities. These findings suggest potential applications of 4-(p-tolyl)phthalazin-1(2H)-one derivatives in developing new antimicrobial agents (El-Shamy et al., 2022).
Novel Synthetic Methods
Vlaar et al. (2013) introduced a palladium-catalyzed method for the synthesis of 4-aminophthalazin-1(2H)-ones, highlighting the compound's versatility in creating biologically active heterocyclic compounds. This innovative approach offers an efficient pathway to diversely substituted phthalazinone derivatives, underscoring its utility in medicinal chemistry and drug discovery (Vlaar et al., 2013).
Antioxidant Activity
Simijonović et al. (2018) synthesized pyrazolyl-phthalazine-dione derivatives and evaluated their antioxidant activity. The study found that certain derivatives exhibit significant antioxidative potential, suggesting the role of this compound derivatives in combating oxidative stress-related diseases (Simijonović et al., 2018).
Phosphodiesterase (PDE4) Inhibition
Research on cis-tetra- and cis-hexahydrophthalazinones indicated potent inhibition of PDE4 activity. These findings point to potential therapeutic applications in treating inflammatory conditions and other diseases mediated by PDE4 (Van der Mey et al., 2002).
Advances in Drug Discovery
The synthesis and functionalization of the phthalazin-1(2H)-one core have been identified as significant in medicinal chemistry. Terán et al. (2019) reviewed recent advances in creating new phthalazinone derivatives, highlighting their relevance in drug discovery and development (Terán et al., 2019).
Molecular Structure and Spectroscopy
A study by Sakthivel et al. (2011) focused on the molecular structure of 1-benzoyl-4-(4-methylphenyl)phthalazine, revealing insights into intermolecular interactions and structural stability. This research provides foundational knowledge for designing phthalazine derivatives with specific properties (Sakthivel et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methylphenyl)-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGWUKDMIGJTDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51334-85-1 | |
Record name | (4-Methylphenyl)-1-(2H)-phthalazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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